N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzenesulfonamide
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Overview
Description
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin ring, which is a bicyclic structure containing oxygen atoms, and a benzenesulfonamide group, which is a sulfonamide attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the sulfonamide group can be substituted with different alkyl or aryl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, with N,N-dimethylformamide as the solvent and lithium hydride as a catalyst.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions are various N-substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE has several scientific research applications:
Antibacterial Agents: The compound and its derivatives have been studied for their antibacterial properties.
Enzyme Inhibitors: Some derivatives act as moderate inhibitors of enzymes such as lipoxygenase.
Potential Therapeutic Agents: Research has explored the use of this compound in developing treatments for diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action for N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE involves its interaction with specific enzymes and proteins. For example, as an antibacterial agent, it may inhibit enzymes involved in bacterial folic acid synthesis, thereby preventing bacterial growth . As an enzyme inhibitor, it can bind to the active sites of enzymes like lipoxygenase, reducing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromine atom on the benzene ring.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Contains a nitro group on the benzene ring.
Uniqueness
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE is unique due to its specific combination of the benzodioxin ring and the benzenesulfonamide group, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15NO4S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c17-21(18,13-6-2-1-3-7-13)16-10-12-11-19-14-8-4-5-9-15(14)20-12/h1-9,12,16H,10-11H2 |
InChI Key |
XJAZFJJFMDXYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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